Advanced Profiling of 1-(Triisopropylsilyl)-1H-indole-3-boronic Acid: Mechanistic Stability and Cross-Coupling Applications
Advanced Profiling of 1-(Triisopropylsilyl)-1H-indole-3-boronic Acid: Mechanistic Stability and Cross-Coupling Applications
Executive Summary
In the realm of modern drug discovery and complex natural product synthesis, the functionalization of the indole core is a critical objective. While Suzuki-Miyaura cross-coupling is the gold standard for constructing C–C bonds, the use of indole-3-boronic acids has historically been plagued by severe instability. As a Senior Application Scientist, I have observed firsthand the synthetic bottlenecks caused by the rapid degradation of these substrates.
This technical whitepaper provides an in-depth analysis of 1-(Triisopropylsilyl)-1H-indole-3-boronic acid (CAS: 208655-73-6)[1][2]. By installing a bulky triisopropylsilyl (TIPS) protecting group on the indole nitrogen, chemists can fundamentally alter the thermodynamic and kinetic profile of the molecule. This guide details the physicochemical properties, the causality behind its enhanced stability, and self-validating protocols for its synthesis and application.
Physicochemical Identity & Structural Logic
1-(Triisopropylsilyl)-1H-indole-3-boronic acid is a highly specialized organoboron building block. The strategic placement of the TIPS group at the N1 position serves a dual purpose: it acts as a robust protecting group during harsh metallation conditions and provides critical steric shielding to the adjacent C2 and C3 positions[3][4].
Table 1: Core Physicochemical Properties
| Property | Specification |
| Chemical Name | 1-(Triisopropylsilyl)-1H-indole-3-boronic acid |
| CAS Number | 208655-73-6[1] |
| Molecular Formula | C17H28BNO2Si[2] |
| Molecular Weight | 317.31 g/mol [2] |
| Structural Features | N1-TIPS protected indole core; C3-boronic acid moiety |
| Storage Conditions | 2–8 °C, stored under inert gas (Argon/Nitrogen) to prevent ambient hydrolysis |
The Mechanistic Imperative: Overcoming Protodeboronation
The Problem with Unprotected Indole-3-Boronic Acids
Unprotected indole-3-boronic acids are notoriously unstable. The indole ring is highly electron-rich, making the C3 position particularly susceptible to electrophilic attack[5]. In aqueous or basic media—conditions standard for Suzuki couplings—the empty p-orbital of the boron atom is attacked by hydroxide ions, forming a tetrahedral boronate complex. The electron density from the indole nitrogen then facilitates the rapid cleavage of the C–B bond (protodeboronation), releasing boric acid and yielding the inactive parent indole[5][6].
The TIPS Solution: Kinetic and Thermodynamic Control
The introduction of the TIPS group resolves this via two distinct mechanistic pathways:
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Kinetic Shielding (Suzuki Coupling): The massive steric bulk of the three isopropyl groups creates an umbrella-like shield over the C2 and C3 positions. This physically blocks incoming nucleophiles (like OH⁻ or H₂O) from coordinating with the boron atom, effectively shutting down the transition state required for protodeboronation[3][7].
-
Thermodynamic Locking (During Synthesis): When synthesizing the boronic acid via lithium-halogen exchange from 3-bromoindole, the C3-lithiated intermediate has a strong thermodynamic driving force to isomerize to the more stable C2-lithiated species. The TIPS group makes the C2 position sterically inaccessible, locking the lithium at C3 and allowing for selective borylation[4][8].
Mechanistic pathways: Protodeboronation of unprotected indoles vs. TIPS-mediated steric stabilization.
Validated Synthetic Workflow
To ensure high fidelity and yield, the synthesis of 1-(Triisopropylsilyl)-1H-indole-3-boronic acid must be executed under strictly anhydrous conditions. The following self-validating protocol utilizes low-temperature lithium-halogen exchange, leveraging the TIPS group to prevent unwanted C2-isomerization[4].
Protocol 1: Synthesis of 1-TIPS-Indole-3-Boronic Acid
Step 1: N-Protection
-
Dissolve 3-bromoindole (1.0 equiv) in anhydrous THF (0.2 M) under an Argon atmosphere.
-
Cool the reaction flask to 0 °C using an ice bath.
-
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Causality: NaH deprotonates the indole nitrogen, forming a reactive indolyl anion.
-
Stir for 30 minutes, then add Triisopropylsilyl chloride (TIPS-Cl, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate to yield 1-TIPS-3-bromoindole.
Step 2: Lithium-Halogen Exchange & Borylation
-
Dissolve 1-TIPS-3-bromoindole (1.0 equiv) in anhydrous THF (0.1 M) under Argon.
-
Cool the solution strictly to -78 °C using a dry ice/acetone bath. Critical Step: Maintaining -78 °C is vital, even with the TIPS group, to absolutely suppress any trace C3-to-C2 lithium migration[4][8].
-
Add tert-Butyllithium (t-BuLi, 1.7 M in pentane, 2.1 equiv) dropwise. Stir for 30 minutes.
-
Rapidly add Triisopropyl borate (B(OiPr)₃, 1.5 equiv) in one portion. Stir at -78 °C for 1 hour, then gradually allow the flask to warm to room temperature over 2 hours.
-
Hydrolysis: Quench the reaction by adding 1M HCl (aq) to hydrolyze the borate ester to the free boronic acid. Extract with Ethyl Acetate, wash with brine, dry, and purify via recrystallization (Hexane/EtOAc) to yield the pure 1-(Triisopropylsilyl)-1H-indole-3-boronic acid.
Validated synthetic workflow for 1-TIPS-indole-3-boronic acid and subsequent Suzuki cross-coupling.
Application in Drug Development: Suzuki-Miyaura Cross-Coupling
The primary utility of 1-(Triisopropylsilyl)-1H-indole-3-boronic acid is the late-stage functionalization of complex pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling[8][9]. Because the TIPS group effectively halts protodeboronation, chemists can employ standard, robust coupling conditions without needing massive excesses of the boronic acid.
Table 2: Comparative Stability & Directing Effects of N-Protecting Groups
| Protecting Group | Steric Bulk | C3-to-C2 Isomerization Risk | Protodeboronation Resistance | Suitability for Suzuki Coupling |
| Unprotected (-H) | Minimal | High | Very Low (Rapid Degradation) | Poor |
| N-Boc | Moderate | Moderate | Low | Sub-optimal (Homocoupling prevalent)[8] |
| N-Ts (Tosyl) | High | Low | Moderate | Good |
| N-TIPS | Very High | Prevented | Very High | Excellent[4][8] |
Protocol 2: General Suzuki-Miyaura Coupling
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Reaction Assembly: In a Schlenk tube, combine 1-(Triisopropylsilyl)-1H-indole-3-boronic acid (1.2 equiv), the target aryl/heteroaryl halide (1.0 equiv), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and Potassium Carbonate (K₂CO₃, 2.0 equiv).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Causality: The biphasic system dissolves both the organic substrates and the inorganic base, while degassing prevents the oxidative homocoupling of the boronic acid.
-
Execution: Seal the tube and heat to 90 °C under Argon for 12–18 hours.
-
Isolation: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. The crude product can be purified via flash column chromatography. The TIPS group can subsequently be removed using Tetrabutylammonium fluoride (TBAF) in THF if the free indole is required for the final Active Pharmaceutical Ingredient (API).
References
- ChemSigma. "[1-tri(propan-2-yl)silylindol-3-yl]boronic Acid [208655-73-6]". ChemSigma Product Catalog.
- GuideChem. "208655-73-6 (1-(Triisopropylsilyl)-1H-indole-3-boronic acid)". GuideChem Chemical Database.
- BenchChem. "3-Cyano-5-indolylboronic acid - Protodeboronation Mechanisms". BenchChem Application Notes.
- National Institutes of Health (NIH). "Indolylboronic Acids: Preparation and Applications". PMC Open Access.
- USPTO / Patent Data. "The Synthesis and Applications of Heterocyclic Boronic Acids". Patent Literature Review.
- Durham University E-Theses. "Functionalised Pyridyl- and Pyrimidyl- Boronic acids and derived new Biheteroaryls". Academic Repository.
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